molecular formula C9H16N4O2S B2491903 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide CAS No. 1796993-86-6

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide

Cat. No.: B2491903
CAS No.: 1796993-86-6
M. Wt: 244.31
InChI Key: ZCQUSLJFOVOASM-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide is a versatile organic compound with a unique structure that enables diverse applications in various fields, including chemistry, biology, medicine, and industry. Its molecular formula is C8H14N4O2S, and it has a molecular weight of 230.29 g/mol.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide typically involves the reaction of 4-(dimethylamino)pyrimidine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Acylation and Alkylation: The compound can be acylated or alkylated to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while acylation can introduce acyl groups to the nitrogen atom of the pyrimidine ring .

Scientific Research Applications

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterifications and nucleophilic substitutions.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.

    2-(Dimethylamino)pyridine: Another nucleophilic catalyst with similar applications but different structural properties.

    N,N-Dimethyl-4-aminopyridine: A compound with similar nucleophilic properties but different reactivity due to the pyridine ring

Uniqueness

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide is unique due to its combination of the pyrimidine ring and ethanesulfonamide group, which provides distinct reactivity and stability. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c1-4-16(14,15)11-7-8-10-6-5-9(12-8)13(2)3/h5-6,11H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQUSLJFOVOASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=NC=CC(=N1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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